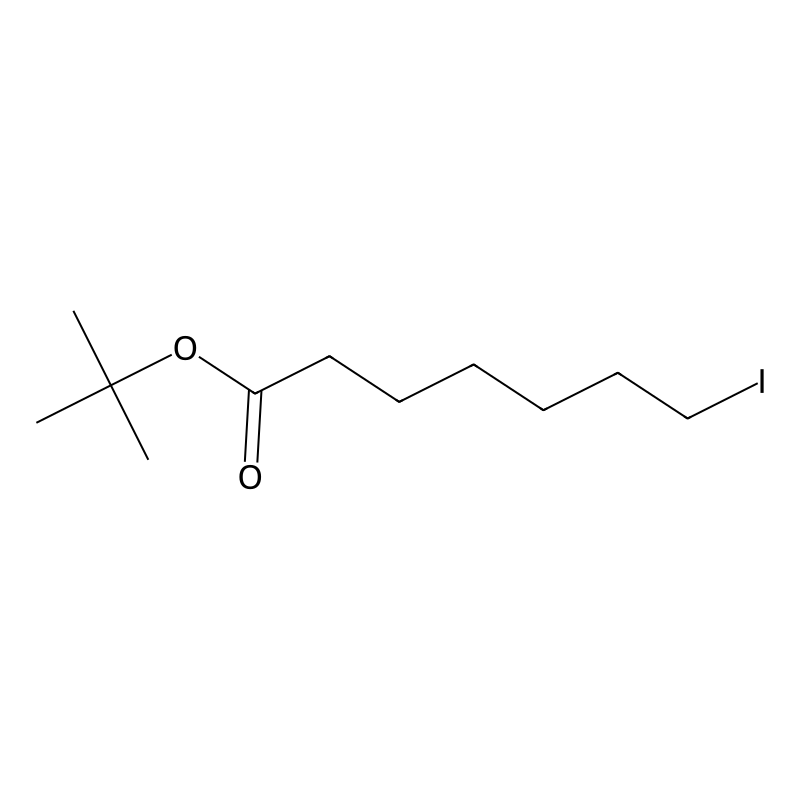

Tert-butyl 7-iodoheptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 7-iodoheptanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and a 7-iodoheptanoic acid moiety. The molecular formula of tert-butyl 7-iodoheptanoate is C_{11}H_{21}I O_2, and it has a molecular weight of approximately 292.19 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the unique properties imparted by the tert-butyl group and the iodine atom.

- Esterification: The reaction of carboxylic acids with alcohols can yield tert-butyl 7-iodoheptanoate, which can be synthesized from 7-iodoheptanoic acid and tert-butanol.

- Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making the compound useful as a precursor in the synthesis of other organic compounds.

- Radical Reactions: The presence of the iodine atom allows for radical reactions, which can be utilized in polymerization processes or in forming more complex molecules.

The synthesis of tert-butyl 7-iodoheptanoate typically involves the following steps:

- Preparation of 7-Iodoheptanoic Acid: This can be achieved through iodination of heptanoic acid using iodine and phosphorus triiodide or other iodinating agents.

- Esterification Reaction: The resulting 7-iodoheptanoic acid is then reacted with tert-butanol in the presence of an acid catalyst (such as sulfuric acid) to facilitate the formation of the ester.

Tert-butyl 7-iodoheptanoate has several potential applications:

- Synthetic Intermediate: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- Pharmaceuticals: Due to its structural characteristics, it may be investigated for use in drug development, particularly as a building block for biologically active compounds.

- Chemical Research: In academic and industrial laboratories, it may be used in studies related to esterification reactions and nucleophilic substitutions.

When comparing tert-butyl 7-iodoheptanoate to similar compounds, several key aspects highlight its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl hexanoate | Tert-butyl group + hexanoic acid | Lacks iodine; less reactive |

| Tert-butyl octanoate | Tert-butyl group + octanoic acid | Longer carbon chain; higher hydrophobicity |

| Ethyl 7-iodoheptanoate | Ethyl group + 7-iodoheptanoic acid | Lacks tert-butyl; different sterics |

| Propyl 7-bromoheptanoate | Propyl group + 7-bromoheptanoic acid | Contains bromine instead of iodine |

Tert-butyl 7-iodoheptanoate is distinguished by its unique combination of a bulky tert-butyl group and an iodine atom, which enhances its reactivity compared to other esters lacking these features. This combination may lead to distinctive chemical behaviors and applications not observed in simpler esters or those containing different halogens.